(D-Pen2,D-Pen5)-Enképhaline

Vue d'ensemble

Description

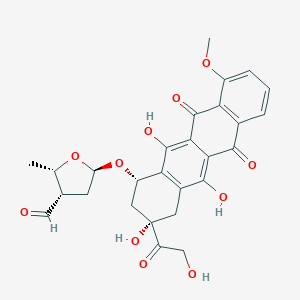

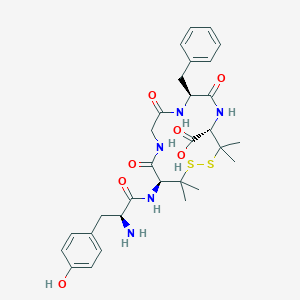

(D-Pen2,D-Pen5)-Enkephalin is a synthetic peptide that acts as a selective agonist for the delta opioid receptor. It is a pentapeptide composed of five amino acids, specifically designed to mimic the natural enkephalins in the body, which are involved in regulating pain and emotion.

Applications De Recherche Scientifique

(D-Pen2,D-Pen5)-Enkephalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in modulating pain and emotional responses through delta opioid receptors.

Medicine: Explored as a potential therapeutic agent for pain management and treatment of mood disorders.

Industry: Utilized in the development of new peptide-based drugs and as a standard in analytical techniques.

Mécanisme D'action

Target of Action

(D-Pen2,D-Pen5)-Enkephalin, also known as DPDPE, is a highly selective agonist for the δ-opioid receptor . Opioid receptors are widely distributed in the central nervous system and many peripheral tissues of mammals . They are primarily of three types: μ, δ, and κ receptors .

Mode of Action

DPDPE interacts with the δ-opioid receptor, leading to a significant reduction in the generation of cyclic adenosine monophosphate (cAMP) within a short span of 3 minutes of treatment . This suggests that the neuronal δ-opioid receptor undergoes rapid desensitization, which is parallel to the brief phosphorylation time of the δ-opioid receptor within 3 minutes post-agonist stimulation .

Result of Action

The primary result of DPDPE’s action is its analgesic effect. It has been observed that DPDPE, at concentrations ranging from 0.38 to 12.78 nM, exerts a dose- and time-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) . The maximum analgesic effect was observed 10 minutes after administration of DPDPE, and the analgesic effect of the drug was detectable up to 60 minutes post-administration .

Analyse Biochimique

Biochemical Properties

(D-Pen2,D-Pen5)-Enkephalin plays a significant role in biochemical reactions by acting as an agonist for delta-opioid receptors. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the delta-opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, (D-Pen2,D-Pen5)-Enkephalin induces a conformational change that activates intracellular signaling pathways. This interaction is crucial for its antinociceptive (pain-relieving) effects .

Cellular Effects

(D-Pen2,D-Pen5)-Enkephalin influences various cellular processes, particularly in neurons and immune cells. In neurons, it modulates cell signaling pathways, leading to changes in neurotransmitter release and neuronal excitability. This modulation can result in analgesia, reduced inflammation, and altered mood. In immune cells, (D-Pen2,D-Pen5)-Enkephalin can affect cytokine production and cell migration, contributing to its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of (D-Pen2,D-Pen5)-Enkephalin involves its binding to the delta-opioid receptor. This binding triggers the activation of G-proteins, which in turn inhibit adenylate cyclase activity, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to the inhibition of calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. Additionally, (D-Pen2,D-Pen5)-Enkephalin can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (D-Pen2,D-Pen5)-Enkephalin can change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (D-Pen2,D-Pen5)-Enkephalin maintains its efficacy in reducing pain and inflammation, although repeated administration may lead to tolerance, necessitating higher doses to achieve the same effect .

Dosage Effects in Animal Models

The effects of (D-Pen2,D-Pen5)-Enkephalin vary with different dosages in animal models. At low doses, it effectively reduces pain and inflammation without significant side effects. At higher doses, it can cause adverse effects such as respiratory depression, sedation, and gastrointestinal disturbances. The threshold for these effects varies among different animal species and individual subjects .

Metabolic Pathways

(D-Pen2,D-Pen5)-Enkephalin is metabolized primarily in the liver, where it undergoes enzymatic degradation by peptidases. The metabolic pathways involve the cleavage of peptide bonds, resulting in the formation of smaller peptide fragments and amino acids. These metabolites are then further processed and excreted via the kidneys. The interaction with liver enzymes and the rate of metabolism can influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, (D-Pen2,D-Pen5)-Enkephalin is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it interacts with delta-opioid receptors on immune cells and other target cells. Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

(D-Pen2,D-Pen5)-Enkephalin is localized primarily in the cytoplasm and on the cell membrane, where it interacts with delta-opioid receptors. The compound may also be found in endosomes and lysosomes, where it undergoes degradation. Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its binding affinity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (D-Pen2,D-Pen5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of (D-Pen2,D-Pen5)-Enkephalin follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Analyse Des Réactions Chimiques

Types of Reactions

(D-Pen2,D-Pen5)-Enkephalin can undergo various chemical reactions, including:

Oxidation: The disulfide bond between the two penicillamine residues can be oxidized.

Reduction: The disulfide bond can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard peptide synthesis reagents like DIC and HOBt are used.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of free thiol groups.

Substitution: Various peptide analogs with modified amino acid sequences.

Comparaison Avec Des Composés Similaires

Similar Compounds

(D-Ala2,D-Leu5)-Enkephalin: Another synthetic enkephalin analog with similar properties but different amino acid composition.

(D-Ala2,Deltorphin II): A highly selective delta opioid receptor agonist with a different peptide sequence.

Uniqueness

(D-Pen2,D-Pen5)-Enkephalin is unique due to its high selectivity for delta opioid receptors and its stability, which is enhanced by the presence of penicillamine residues. This makes it a valuable tool in research and potential therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (D-Pen2,D-Pen5)-Enkephalin involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Rink amide resin", "Fmoc-D-Pen-OH", "Fmoc-D-Ala-OH", "Fmoc-L-Phe-OH", "Fmoc-D-Pen-OH", "HBTU", "DIPEA", "TFA", "DCM", "DMF", "Acetonitrile" ], "Reaction": [ "1. Swell Rink amide resin in DCM", "2. Fmoc-deprotect the resin using 20% piperidine in DMF", "3. Wash the resin with DMF", "4. Add Fmoc-D-Pen-OH, HBTU, and DIPEA to the resin and react for 2 hours", "5. Wash the resin with DMF", "6. Add Fmoc-D-Ala-OH, HBTU, and DIPEA to the resin and react for 2 hours", "7. Wash the resin with DMF", "8. Add Fmoc-L-Phe-OH, HBTU, and DIPEA to the resin and react for 2 hours", "9. Wash the resin with DMF", "10. Add Fmoc-D-Pen-OH, HBTU, and DIPEA to the resin and react for 2 hours", "11. Wash the resin with DMF", "12. Cleave the peptide from the resin using TFA and scavengers", "13. Purify the crude peptide using HPLC", "14. Characterize the final product using analytical methods such as HPLC and mass spectrometry" ] } | |

Numéro CAS |

88373-73-3 |

Formule moléculaire |

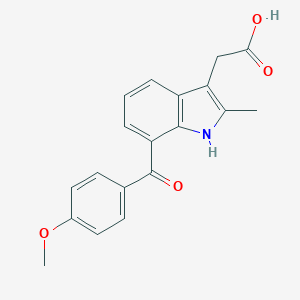

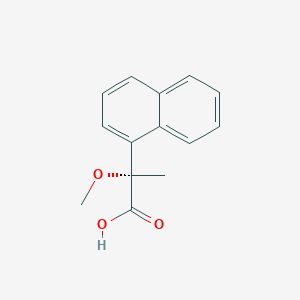

C30H39N5O7S2 |

Poids moléculaire |

645.8 g/mol |

Nom IUPAC |

(4S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1 |

Clé InChI |

MCMMCRYPQBNCPH-DUXGFLLYSA-N |

SMILES isomérique |

CC1([C@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C |

SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

SMILES canonique |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

| 88381-29-7 88373-73-3 |

|

Séquence |

YXGFX |

Synonymes |

Bis Pen Enkephalin Bis Penicillamine Enkephalin Bis-Pen-Enkephalin Bis-Penicillamine-Enkephalin D Pen2, D Pen5 Enkephalin D Pen2, L Pen5 Enkephalin D-Pen2, D-Pen5-Enkephalin D-Pen2, L-Pen5-Enkephalin D-Pen5-Enkephalin D-Pen2 D-Penicillamine (2,5)-Enkephalin DPDPE DPDPE(SH)2 DPLPE Enkephalin, D-Penicillamine (2,5)- Enkephalin, Pen(2,5)- Enkephalin, Penicillamine (2,5)- L-Pen5-Enkephalin D-Pen2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.